ICG-alkyne

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

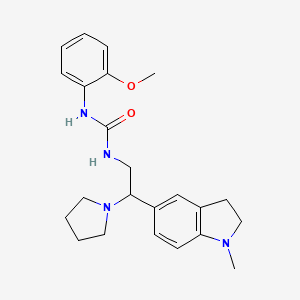

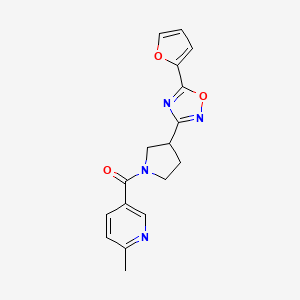

ICG-alkyne is a click chemistry reagent containing an azide group . It is a tricarbocyanine-type dye with NIR-absorbing properties (peak absorption around 780 nm) and emission maximum at 800 nm . This dye is also called Cardio Green .

Synthesis Analysis

The synthesis of alkynes often involves the use of carbon nucleophiles and ketones . Alkynide ions can be used as the nucleophile that reacts with the ketone .Molecular Structure Analysis

ICG-alkyne has a molecular weight of 768.03 and its formula is C48H53N3O4S . It contains a triple bond, which gives it high reactivity .Chemical Reactions Analysis

Alkynes, including ICG-alkyne, are known to undergo addition reactions . The reaction of acetylides with alkyl halides (in SN2 reactions) is one of the few carbon-carbon bond-forming reactions . Alkynes also undergo oxidative cleavage reactions .Physical And Chemical Properties Analysis

ICG-alkyne has a molecular weight of 768.03 . It has an extinction coefficient of 230000 cm-1 M-1, with excitation at 789 nm and emission at 813 nm . It is soluble in DMSO . Alkynes are slightly electronegative in nature .Applications De Recherche Scientifique

- In Vivo Imaging : ICG-alkyne is commonly used for in vivo imaging due to its near-infrared (NIR) fluorescence properties. It can visualize blood vessels, lymphatics, and tumors, making it essential for medical diagnostics and surgical guidance .

- Hydroxyl Radical Detection : ICG-alkyne can detect hydroxyl radicals in living cells. Its ability to penetrate retinal layers allows deeper imaging than traditional fluorescein angiography .

Mécanisme D'action

Target of Action

ICG-Alkyne, a derivative of Indocyanine Green (ICG), primarily targets atheromas . Atheromas are lipid-rich, inflamed, coronary-sized plaques in atherosclerotic rabbits . ICG-Alkyne binds tightly to plasma proteins and becomes confined to the vascular system .

Mode of Action

ICG-Alkyne interacts with its targets by binding to them. This interaction results in a significant signal enhancement for in vivo detection of lipid-rich, inflamed, coronary-sized plaques in atherosclerotic rabbits . ICG-Alkyne can also be used to label azido (azide)-tagged biomolecules (like proteins, lipids, nucleic acids, sugars) chemoselectively via the well-known click-chemistry .

Biochemical Pathways

Alkyne-containing natural products are widely distributed in microbes and plants . These products have been used in various fields such as medicinal chemistry, organic synthesis, and material science . The biosynthetic enzymes and pathways for alkyne formation are the focus of ongoing research .

Pharmacokinetics

ICG-Alkyne has a half-life of 150 to 180 seconds and is removed from circulation exclusively by the liver to bile juice . This rapid clearance from the bloodstream allows for the detection of atheromas within 20 minutes of injection . The pharmacokinetics of ICG-Alkyne and its impact on bioavailability have been studied using dynamic diffuse fluorescence tomography (DFT) systems .

Result of Action

The primary result of ICG-Alkyne’s action is the enhanced in vivo detection of lipid-rich, inflamed, coronary-sized plaques in atherosclerotic rabbits . Ex vivo fluorescence reflectance imaging showed high plaque target-to-background ratios in atheroma-bearing rabbits injected with ICG-Alkyne compared to those injected with saline .

Orientations Futures

The potential for ICG exists at every level of cancer care, from diagnosis to surveillance . The indications, applications, and potential for ICG have grown exponentially in the past decade . Preclinical studies are currently underway investigating tumor-specific fluorescence and targeted therapeutic delivery .

Propriétés

IUPAC Name |

4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H53N3O4S/c1-6-32-49-44(52)27-13-10-18-33-50-40-30-28-36-21-14-16-23-38(36)45(40)47(2,3)42(50)25-11-8-7-9-12-26-43-48(4,5)46-39-24-17-15-22-37(39)29-31-41(46)51(43)34-19-20-35-56(53,54)55/h1,7-9,11-12,14-17,21-26,28-31H,10,13,18-20,27,32-35H2,2-5H3,(H-,49,52,53,54,55) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTDAEMDSXMISJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCC#C)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCC#C)/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H53N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

768.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(methylsulfonyl)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2820827.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2820828.png)

![1-(2-(5-Chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2820830.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2820833.png)

![1-[2-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2820835.png)

![benzyl 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2820838.png)

![N-[4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]acetamide](/img/structure/B2820841.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2820843.png)

![(E)-3-(dimethylamino)-2-[2-(4-ethoxyphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2820844.png)